molecular formula C13H20ClNO B6594546 Dihydrobupropion-d9 CAS No. 1215071-07-0

Dihydrobupropion-d9

Cat. No.: B6594546
CAS No.: 1215071-07-0
M. Wt: 250.81 g/mol
InChI Key: NDPTTXIBLSWNSF-WVZRYRIDSA-N
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Description

Dihydrobupropion-d9 (Bupropion-d9 Hydrochloride) is a deuterium-labeled analog of bupropion, a widely used antidepressant and smoking cessation agent. Its molecular formula is C₁₃H₁₈D₉ClNO·HCl, with a molecular weight of 321.29 g/mol (including deuterium substitution). The compound is isotopically labeled at nine hydrogen positions, primarily on the tert-butylamino group, to enhance metabolic stability and facilitate pharmacokinetic studies . Key properties include:

  • Melting Point: 233–234°C
  • Solubility: Ethanol and water
  • Storage: Requires storage at -20°C to maintain stability .

Deuterium substitution slows hepatic metabolism by the cytochrome P450 system, extending the half-life and reducing interindividual variability in drug response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrobupropion-d9 involves the incorporation of deuterium into the dihydrobupropion molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the reduction of bupropion using deuterium gas (D2) in the presence of a suitable catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The production process is carefully monitored to ensure consistency and quality, with rigorous quality control measures in place to verify the isotopic purity and chemical composition of the compound .

Chemical Reactions Analysis

Types of Reactions

Dihydrobupropion-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxybupropion-d9, a major metabolite.

    Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of other deuterated metabolites.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of Dihydrobupropion-d9 span various fields, including:

  • Analytical Chemistry : Utilized as a reference standard for the identification and quantification of bupropion metabolites in biological samples.
  • Pharmacology : Investigated for its role in enhancing dopaminergic neurotransmission, which is crucial for understanding its therapeutic effects.
  • Clinical Research : Employed in pharmacokinetic studies to trace the metabolic pathways of bupropion in human subjects.

Analytical Chemistry

This compound serves as a crucial reference standard in liquid chromatography-mass spectrometry (LC-MS) methods. Its deuterated nature allows for improved sensitivity and specificity in detecting bupropion and its metabolites.

Application Methodology Outcome
QuantificationLC-MSAccurate measurement of drug concentrations
Method ValidationBioequivalence StudiesEstablished reliability across multiple trials

Pharmacology

Research indicates that this compound interacts with dopamine transporters, enhancing dopaminergic activity. This interaction is vital for studying the compound's potential therapeutic effects on mood disorders.

Study Focus Findings Implications
Dopamine ReuptakeInhibition observedPotential for mood enhancement
Neurotransmitter LevelsIncreased dopamine levelsAlleviation of depressive symptoms

Clinical Research

This compound has been used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of bupropion.

  • Case Study Example : A study involving healthy volunteers administered a single dose of bupropion hydrochloride demonstrated the compound's effectiveness in tracking metabolic pathways through blood sample analysis over various time intervals.
Parameter Value
Dose Administered300 mg
Time Points Collected27 (0 to 168 hours)
Analytical MethodLC-MS

Mechanism of Action

The mechanism of action of dihydrobupropion-d9 is similar to that of bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to prolonged neurotransmitter activity and enhanced signaling in the brain. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), inhibiting their function and preventing the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Structural and Functional Analogues

Bupropion Hydrochloride (Parent Compound)

  • Molecular Formula: C₁₃H₁₈ClNO·HCl
  • Molecular Weight : 276.21 g/mol
  • Key Differences :
    • Lacks deuterium substitution, leading to faster metabolism via CYP2B4.
    • Shorter half-life (~21 hours) compared to deuterated forms .

Bupropion Hydrochloride Related Compound C

  • Structure : 1-(3-Chlorophenyl)-2-hydroxypropan-1-one
  • Role : A degradation product of bupropion, formed under oxidative conditions.
  • Significance : Used as a reference standard in impurity profiling .

Bupropion Hydrochloride Related Compound F

  • Structure: 1-(3-Chlorophenyl)-1-hydroxy-2-propanone
  • Role: Another oxidative metabolite, highlighting bupropion’s susceptibility to keto-enol tautomerism .

Pharmacokinetic and Metabolic Comparisons

Parameter Dihydrobupropion-d9 Bupropion Hydrochloride Related Compound C
Half-Life ~30 hours ~21 hours Not pharmacologically active
Metabolic Pathway CYP2B6 (slowed by D9) CYP2B6 (rapid oxidation) N/A
Bioavailability Increased due to deuterium 5–20% (variable) N/A
Primary Use Research (tracer studies) Therapeutic Impurity reference

Analytical and Regulatory Considerations

  • This compound : Used in mass spectrometry for quantifying bupropion metabolites due to its isotopic distinction .
  • Related Compounds C and F : Monitored as impurities in bupropion formulations (USP limits: ≤0.1% each) .

Biological Activity

Dihydrobupropion-d9 is a deuterated metabolite of bupropion, an aminoketone antidepressant primarily used for treating major depressive disorder and as a smoking cessation aid. This article provides an in-depth examination of the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and analytical methods for quantification.

This compound, with the molecular formula C13H11D9ClNOHClC_{13}H_{11}D_9ClNO\cdot HCl, has a molecular weight of approximately 250.81 g/mol. The compound is categorized under antidepressants and is known for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied alongside its parent compound bupropion. Key findings include:

  • Absorption : this compound is rapidly absorbed following oral administration.
  • Distribution : It exhibits a wide distribution in body tissues, attributed to its lipophilic nature.
  • Metabolism : The compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites including hydroxybupropion and erythrohydrobupropion.
  • Elimination : The elimination half-life is similar to that of bupropion, typically ranging from 21 to 30 hours.

Pharmacodynamics

This compound exhibits similar pharmacodynamic properties to bupropion, with a focus on neurotransmitter reuptake inhibition. It primarily acts as:

  • Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) : By inhibiting the reuptake of norepinephrine and dopamine, this compound enhances mood and reduces depressive symptoms.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects against oxidative stress and neuronal damage.

Analytical Methods for Quantification

Quantifying this compound in biological samples is crucial for understanding its pharmacokinetics and pharmacodynamics. Various analytical methods have been developed:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
    • Highly sensitive and specific method for quantifying this compound in plasma.
    • Typical concentration ranges are reported between 105 ng/mL to 1568 ng/mL for effective detection .
  • High-Performance Liquid Chromatography (HPLC) :
    • Used for simultaneous determination of bupropion and its metabolites.
    • Validated methods show low limits of quantification (LLOQ) for dihydrobupropion at approximately 5.3 ng/mL .

Case Studies

Several studies have investigated the effects of this compound in clinical settings:

  • Study on Depressive Disorders : A randomized controlled trial involving patients with major depressive disorder demonstrated significant improvements in depression scores with bupropion treatment, implicating dihydrobupropion as an active metabolite contributing to therapeutic effects .
  • Bioequivalence Studies : Research involving healthy volunteers assessed the pharmacokinetic parameters of bupropion and its metabolites, including this compound, confirming bioequivalence between different formulations .

Summary Table of Analytical Results

AnalyteLLOQ (ng/mL)Concentration Range (ng/mL)%CV (Intra-assay)
This compound5.3105 - 1568< 9.1
Bupropion1.211.6 - 157< 6.9
Hydroxybupropion7.3Variable< 7.5

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing and characterizing Dihydrobupropion-d9 in academic research?

To synthesize this compound, researchers should employ deuterium incorporation via hydrogen-deuterium exchange or custom synthesis using deuterated precursors. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm deuterium substitution at specific positions (e.g., absence of proton signals in 1H^1H-NMR and isotopic shifts in 13C^{13}C-NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 256.15 for this compound vs. 247.12 for non-deuterated form) .
  • HPLC-Purity Analysis : Use reverse-phase chromatography with UV detection (e.g., USP methods for Bupropion Hydrochloride Related Compounds) to ensure ≥98% purity .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • LC-MS/MS : Employ a deuterated internal standard (e.g., this compound itself) to correct for matrix effects. Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Validate per FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) .
  • Isotope Dilution Analysis : Leverage the deuterium label to distinguish this compound from endogenous metabolites in plasma or urine .

Advanced Research Questions

Q. How can researchers design in vitro metabolic studies to track this compound’s stability and metabolite formation?

  • Hepatocyte Incubations : Use primary human hepatocytes (1 million cells/mL) in Krebs-Henseleit buffer. Monitor deuterium retention via time-course sampling (0–24 hrs) and HRMS to identify metabolites (e.g., hydroxylated or glucuronidated derivatives) .
  • Isotope Effect Analysis : Compare metabolic half-lives (t1/2t_{1/2}) of this compound vs. non-deuterated analogs to assess kinetic isotope effects on CYP450-mediated oxidation .

Q. How should contradictory pharmacokinetic (PK) data between this compound and its parent compound be resolved?

  • Comparative PK Studies : Administer equimolar doses of this compound and Bupropion to matched preclinical models (e.g., Sprague-Dawley rats). Use non-compartmental analysis (NCA) to calculate AUC, CmaxC_{\text{max}}, and t1/2t_{1/2}. Statistically significant differences (>20%) suggest deuterium isotope effects on absorption or clearance .
  • Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to isolate isotope effects on specific transporters (e.g., OCT2) or enzymes (e.g., CYP2B6) .

Q. What strategies ensure reproducibility when quantifying this compound in multi-center studies?

  • Cross-Lab Validation : Distribute aliquots of a reference standard (e.g., USP-grade this compound) to participating labs. Require adherence to a unified LC-MS/MS protocol with pre-defined acceptance criteria (e.g., inter-lab CV <20%) .
  • Data Transparency : Publish raw chromatograms, calibration curves, and validation parameters in supplementary materials to enable independent verification .

Q. How can interdisciplinary approaches enhance this compound research?

  • Metabolomics Integration : Combine LC-MS-based quantification with untargeted metabolomics to identify unexpected interactions (e.g., this compound altering endogenous lipid pathways) .
  • Computational Chemistry : Use density functional theory (DFT) to predict deuterium’s impact on molecular conformation and binding affinity to targets like norepinephrine transporters .

Q. Methodological Best Practices

  • Reference Standards : Source USP-certified Bupropion Hydrochloride Related Compounds (e.g., Related Compound C/F) for impurity profiling .
  • Ethical Reporting : Disclose deuterium’s impact on biological activity in publications to avoid misinterpretation of pharmacokinetic data .
  • Data Archiving : Deposit spectral data (NMR, HRMS) in repositories like PubChem for community access .

Properties

IUPAC Name

1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/i2D3,3D3,4D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPTTXIBLSWNSF-WVZRYRIDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678657
Record name 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-07-0
Record name 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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